6-Quinazolinesulfonamide, 2,4-diamino-N,N-dimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

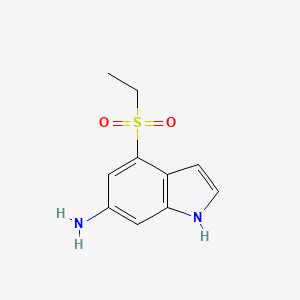

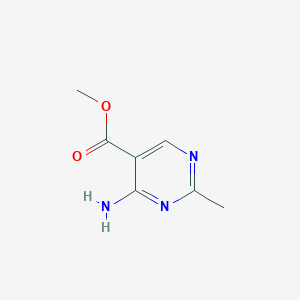

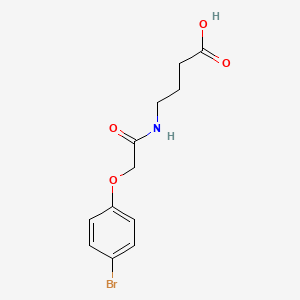

Le 6-Quinazolinesulfonamide, 2,4-diamino-N,N-diméthyl- est un composé organique synthétique de formule moléculaire C11H15N5O2S. Il est caractérisé par un système cyclique de quinazoline substitué par des groupes sulfonamide et diamino.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 6-Quinazolinesulfonamide, 2,4-diamino-N,N-diméthyl- implique généralement les étapes suivantes :

Formation du noyau quinazoline : Le noyau quinazoline peut être synthétisé par cyclisation du 2-aminobenzamide avec de l’acide formique ou du formamide en milieu acide.

Introduction du sulfonamide : Le groupe sulfonamide est introduit en faisant réagir le dérivé de la quinazoline avec un chlorure de sulfonyle en présence d’une base telle que la pyridine ou la triéthylamine.

N,N-diméthylation : La dernière étape implique la méthylation des groupes amine à l’aide d’iodure de méthyle ou de sulfate de diméthyle.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à flux continu, de systèmes de synthèse automatisés et de mesures strictes de contrôle de la qualité pour garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de réactions

Le 6-Quinazolinesulfonamide, 2,4-diamino-N,N-diméthyl- subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium, conduisant à la formation de N-oxydes de quinazoline.

Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure d’aluminium et de lithium, conduisant à la formation de dérivés de quinazoline réduits.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe sulfonamide, où des nucléophiles tels que les amines ou les thiols remplacent la partie sulfonamide.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène, permanganate de potassium ; généralement effectuée dans des solvants aqueux ou organiques à température ambiante ou à des températures légèrement élevées.

Réduction : Hydrure d’aluminium et de lithium, borohydrure de sodium ; les réactions sont généralement effectuées dans des solvants anhydres tels que l’éther ou le tétrahydrofurane.

Substitution : Amines, thiols ; les réactions sont menées dans des solvants polaires tels que le diméthylformamide ou l’acétonitrile, souvent sous reflux.

Principaux produits

Oxydation : N-oxydes de quinazoline

Réduction : Dérivés de quinazoline réduits

Substitution : Sulfonamides de quinazoline substituées

4. Applications de recherche scientifique

Le 6-Quinazolinesulfonamide, 2,4-diamino-N,N-diméthyl- a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes, notamment des produits pharmaceutiques et des produits agrochimiques.

Biologie : Étudié pour son potentiel en tant qu’inhibiteur enzymatique, ciblant en particulier les kinases et d’autres protéines impliquées dans les voies de signalisation cellulaire.

Médecine : Exploré pour ses propriétés anticancéreuses, car il peut inhiber la croissance de certaines lignées de cellules cancéreuses en interférant avec les processus cellulaires.

Industrie : Utilisé dans le développement de matériaux de pointe, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.

Applications De Recherche Scientifique

6-Quinazolinesulfonamide, 2,4-diamino-N,N-dimethyl- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines by interfering with cellular processes.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

Le mécanisme d’action du 6-Quinazolinesulfonamide, 2,4-diamino-N,N-diméthyl- implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Il peut inhiber l’activité enzymatique en se liant au site actif ou aux sites allostériques, bloquant ainsi l’accès au substrat ou modifiant la conformation enzymatique. Ce composé peut également interférer avec les voies de signalisation en se liant aux récepteurs ou à d’autres protéines, conduisant à des réponses cellulaires modifiées.

Comparaison Avec Des Composés Similaires

Composés similaires

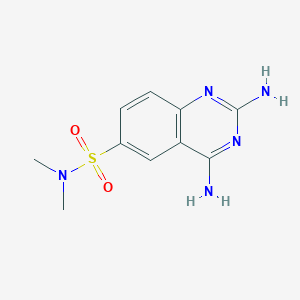

Quinazoline : Le composé parent, sans les substitutions sulfonamide et diamino.

Dérivés de sulfonamide : Composés avec des groupes sulfonamide similaires, mais des structures de base différentes.

Diaminoquinazolines : Dérivés de quinazoline avec des substitutions diamino, mais sans le groupe sulfonamide.

Unicité

Le 6-Quinazolinesulfonamide, 2,4-diamino-N,N-diméthyl- est unique en raison de la combinaison de son noyau de quinazoline, de son groupe sulfonamide et de ses substitutions diamino. Cette structure unique confère des propriétés chimiques et biologiques spécifiques, ce qui en fait un composé précieux pour diverses applications dans la recherche et l’industrie.

Propriétés

Formule moléculaire |

C10H13N5O2S |

|---|---|

Poids moléculaire |

267.31 g/mol |

Nom IUPAC |

2,4-diamino-N,N-dimethylquinazoline-6-sulfonamide |

InChI |

InChI=1S/C10H13N5O2S/c1-15(2)18(16,17)6-3-4-8-7(5-6)9(11)14-10(12)13-8/h3-5H,1-2H3,(H4,11,12,13,14) |

Clé InChI |

JBMPEVORXSDTPB-UHFFFAOYSA-N |

SMILES canonique |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-[[6-Amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[6-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12109383.png)

![3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12109419.png)

![1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B12109420.png)

![2-[(3,14-Dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12109428.png)